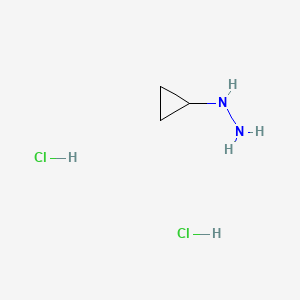

Cyclopropylhydrazine dihydrochloride

Description

Properties

IUPAC Name |

cyclopropylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2.2ClH/c4-5-3-1-2-3;;/h3,5H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLOKZOCTRTSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857424 | |

| Record name | Cyclopropylhydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-23-9 | |

| Record name | Cyclopropylhydrazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Synthesis of Cyclopropylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylhydrazine dihydrochloride is a valuable building block in modern medicinal and agricultural chemistry, prized for its unique structural and reactive properties. This technical guide provides a comprehensive historical overview of its discovery and the evolution of its synthetic methodologies. We delve into the initial, often challenging, synthetic approaches and trace the progression to more efficient, scalable, and industrially viable processes. Detailed experimental protocols for key synthetic routes are provided, alongside a comparative analysis of their advantages and disadvantages. This document serves as a crucial resource for researchers and process chemists engaged in the synthesis and application of this important chemical intermediate.

Introduction: The Emergence of a Key Synthetic Intermediate

The incorporation of the cyclopropyl moiety into pharmacologically active molecules is a well-established strategy for modulating their metabolic stability, conformational rigidity, and binding affinity. Cyclopropylhydrazine, as a precursor to a variety of heterocyclic systems, most notably pyrazoles, has emerged as a significant intermediate in the development of new therapeutic agents and agrochemicals. Its journey from a laboratory curiosity to a commercially relevant building block is marked by significant advancements in synthetic organic chemistry. This guide will illuminate the key milestones in the discovery and synthesis of its stable dihydrochloride salt.

The Early Synthetic Landscape: Initial Reports and Challenges

While a definitive singular "discovery" paper for cyclopropylhydrazine is not readily apparent in early chemical literature, its synthesis was explored through various methods analogous to the preparation of other small-ring hydrazines. Early approaches were often characterized by harsh reaction conditions, limited scalability, and the use of hazardous reagents.

One of the earliest documented strategies, later outlined in patent literature, involved the use of a Grignard reagent. This method, while foundational, presented considerable challenges for practical application.

The Grignard-Based Approach

An early synthetic route to cyclopropylhydrazine involved the reaction of a cyclopropyl Grignard reagent with an electrophilic nitrogen source, such as tert-butyl azodicarboxylate (DBAD), followed by deprotection. This method, detailed in European patent WO2010/032200A1, suffered from several drawbacks that limited its industrial applicability.[1]

Key Limitations:

-

Low Temperatures: The Grignard reaction required cryogenic conditions to control its exothermicity and prevent side reactions.

-

Violent Reaction Profile: The reaction was often difficult to control, posing safety risks.

-

High Cost of Starting Materials: Both cyclopropyl bromide and tert-butyl azodicarboxylate were expensive reagents.

-

Chromatographic Purification: The product required purification by column chromatography, a technique not well-suited for large-scale production.

Evolution of Synthetic Methodologies: Towards Efficiency and Scalability

The growing demand for this compound, particularly as an intermediate for pyrazole-based agricultural chemicals, spurred the development of more efficient and cost-effective synthetic routes.[2] Researchers focused on avoiding the limitations of the Grignard-based methods, leading to several innovative approaches.

Oxaziridine-Mediated Amination of Cyclopropylamine

A significant advancement was reported in a 2005 article in Organic Letters, which described the electrophilic amination of primary amines using a diethylketomalonate-derived oxaziridine. This method provided a route to N-Boc protected hydrazines, which could then be deprotected to afford the desired hydrazine salt.

While this represented a conceptual improvement, the synthesis of the oxaziridine reagent itself was complex, and the yields for the amination of cyclopropylamine were modest.

Copper-Catalyzed Addition of Cyclopropylboronic Acid

A 2014 publication in Tetrahedron Letters introduced an efficient synthesis of cyclopropylhydrazine salts via the copper-catalyzed addition of cyclopropylboronic acid to di-tert-butyl azodicarboxylate. This method offered a milder and more functional-group-tolerant approach compared to the Grignard reaction. Subsequent deprotection yielded the target hydrazine salt.

A Breakthrough for Industrial Production: The N-Boc-O-Sulfonyl Hydroxylamine Method

A pivotal development for the large-scale synthesis of this compound was detailed in Chinese patent CN105503647A.[3] This method, which has become a preferred industrial route, involves two main steps:

-

N-Amination of Cyclopropylamine: Reaction of cyclopropylamine with an N-Boc-O-sulfonyl hydroxylamine derivative (such as N-Boc-O-tosyl hydroxylamine) in the presence of a base like N-methylmorpholine. This step produces the intermediate N-Boc-cyclopropylhydrazine.

-

Deprotection: Treatment of the N-Boc protected intermediate with an aqueous solution of hydrogen chloride to remove the Boc protecting group and form the dihydrochloride salt.

This process offers several advantages over previous methods, including milder reaction conditions, the use of readily available and less expensive starting materials, and the avoidance of column chromatography, making it highly suitable for industrial production.[3]

Comparative Overview of Key Synthetic Routes

The following table summarizes the key features of the major synthetic routes to this compound, allowing for a direct comparison of their respective strengths and weaknesses.

| Synthetic Method | Key Reagents | Advantages | Disadvantages | Primary Application |

| Grignard-Based Approach | Cyclopropylmagnesium bromide, Di-tert-butyl azodicarboxylate (DBAD) | Demonstrates a fundamental synthetic pathway. | Requires cryogenic temperatures, violent reaction, expensive reagents, chromatographic purification.[1] | Early-stage laboratory synthesis. |

| Oxaziridine-Mediated Amination | Cyclopropylamine, Diethylketomalonate-derived oxaziridine | Milder conditions than Grignard route. | Complex synthesis of the amination reagent, moderate yields for cyclopropylamine. | Academic research and methodology development. |

| Copper-Catalyzed Boronic Acid Addition | Cyclopropylboronic acid, Di-tert-butyl azodicarboxylate, Copper catalyst | Mild reaction conditions, good functional group tolerance. | Use of boronic acids and a metal catalyst can add cost and require removal. | Laboratory-scale synthesis requiring mild conditions. |

| N-Boc-O-Sulfonyl Hydroxylamine Method | Cyclopropylamine, N-Boc-O-sulfonyl hydroxylamine derivative, HCl | Mild conditions, high yield, cost-effective, scalable, no chromatography.[3] | Two-step process involving protection and deprotection. | Industrial-scale production. |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key synthetic routes discussed.

Protocol: Industrial Synthesis via N-Boc-O-Sulfonyl Hydroxylamine (based on CN105503647A)

Step 1: Synthesis of N-Boc-cyclopropylhydrazine

-

Reaction:

[3] Step 2: Synthesis of this compound

-

Reaction:

-

Procedure:

-

To a stirred solution of N-Boc-cyclopropylhydrazine (1.0 equivalent) in a suitable solvent, add an aqueous solution of hydrogen chloride (e.g., 6M HCl) at 0-5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent such as methanol or ethanol to obtain pure white crystals of this compound. A yield of approximately 74% was reported for this step. [3]The melting point of the recrystallized product is reported as 131.6-132.4 °C. [3]

-

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies.

Caption: Industrial synthesis of this compound.

Caption: Early Grignard-based synthesis of cyclopropylhydrazine salts.

Conclusion and Future Outlook

The history of this compound synthesis is a compelling example of the evolution of synthetic chemistry, driven by the practical needs of the pharmaceutical and agricultural industries. From challenging and low-yielding early methods to the development of robust, scalable, and economically viable industrial processes, the journey of this molecule highlights the ingenuity of process chemists. As the demand for novel bioactive molecules containing the cyclopropyl moiety continues to grow, further refinements and novel synthetic approaches to cyclopropylhydrazine and its derivatives are anticipated, potentially involving catalytic and more atom-economical transformations. This guide provides the essential historical and practical knowledge for any scientist working with this versatile and valuable chemical building block.

References

physicochemical properties of cyclopropylhydrazine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylhydrazine dihydrochloride (CAS RN: 1374652-23-9) is a niche yet significant chemical entity, primarily utilized as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique structural motif, featuring a cyclopropyl ring attached to a hydrazine moiety, imparts specific conformational and electronic properties that are of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination and a schematic for its synthesis.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that this compound is hygroscopic and can decompose upon melting.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 145.03 g/mol | [1] |

| Melting Point | >100°C (decomposition) | |

| Boiling Point | Data not available | [2][3] |

| Solubility | Sparingly soluble in water; Slightly soluble in methanol and DMSO | |

| pKa | Data not available | |

| Appearance | White to off-white solid |

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid this compound transitions to a liquid state.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is finely powdered using a mortar and pestle.

-

Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rate of 10-20°C per minute for an initial approximate determination.

-

Observe the sample through the magnifying lens.

-

For a precise measurement, repeat the process with a fresh sample, setting the heating rate to 1-2°C per minute, starting from a temperature approximately 20°C below the approximate melting point observed.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

-

Due to the compound's potential for decomposition, observation of color change or gas evolution should be noted.

Solubility Determination (Shake-Flask Method)

Objective: To determine the approximate solubility of this compound in various solvents (e.g., water, methanol, DMSO).

Apparatus:

-

Analytical balance

-

Vials with screw caps (e.g., 10 mL)

-

Volumetric flasks and pipettes

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC or other suitable analytical instrument for quantification

Procedure:

-

Add a known excess amount of this compound to a vial.

-

Add a precise volume of the desired solvent (e.g., 5 mL) to the vial.

-

Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25°C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vial to stand to let the excess solid settle.

-

Centrifuge the vial to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the supernatant liquid.

-

Dilute the supernatant with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a calibrated analytical method (e.g., HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of this compound.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the pH electrode in the solution and allow the reading to stabilize.

-

If necessary, adjust the initial pH of the solution with a small amount of strong acid.

-

Titrate the solution with the standardized strong base, adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize each time.

-

Continue the titration well past the equivalence point(s).

-

Plot a graph of pH versus the volume of titrant added.

-

Determine the equivalence point(s) from the inflection point(s) of the titration curve.

-

The pKa value(s) can be determined from the pH at the half-equivalence point(s).

Synthesis Workflow

The synthesis of cyclopropylhydrazine hydrochloride typically involves a two-step process starting from cyclopropylamine. The following diagram illustrates a general workflow for its preparation. The dihydrochloride salt can be obtained by adjusting the stoichiometry of the hydrochloric acid in the final deprotection/salification step.

Caption: Synthesis workflow for this compound.

References

Cyclopropylhydrazine Dihydrochloride (CAS 1374652-23-9): A Technical Guide for Drug Development Professionals

Introduction: Cyclopropylhydrazine dihydrochloride is a specialized chemical building block with significant applications in medicinal chemistry and pharmaceutical development. Its unique cyclopropyl motif makes it a valuable precursor for synthesizing complex molecules, particularly in the field of oncology. This guide provides an in-depth overview of its properties, synthesis, and applications, tailored for researchers and scientists in drug discovery.

Physicochemical Properties

This compound is a salt, and its properties are well-documented by various chemical suppliers. The quantitative data available is summarized below.

| Property | Value | Source |

| CAS Number | 1374652-23-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₃H₁₀Cl₂N₂ | [1][2][3][5] |

| Molecular Weight | 145.03 g/mol | [1][2][3] |

| Synonyms | 1-cyclopropylhydrazine dihydrochloride, Hydrazine, cyclopropyl-, hydrochloride (1:2) | [2][4][6] |

| Melting Point | >100°C (decomposition) | [6] |

| Storage Conditions | Store in freezer, under -20°C, sealed in a dry, inert atmosphere. | [2][3][6] |

| Topological Polar Surface Area (TPSA) | 38.1 Ų | [1][7] |

| Hydrogen Bond Donor Count | 2.0 | [1] |

| Hydrogen Bond Acceptor Count | 2.0 | [1] |

| Rotatable Bond Count | 1 | [1][7] |

Core Applications in Research and Development

The primary utility of cyclopropylhydrazine and its salts lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds.

-

PRMT5 Inhibitor Synthesis: The compound is critically important in the research and development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.[8][9][10] PRMT5 is a significant target in oncology, and inhibitors derived from this precursor are being investigated for advanced cancer therapies.[8]

-

Agrochemicals: It serves as a precursor for pyrazole compounds, which are known for their application as efficient and low-toxicity agricultural chemicals.[11][12]

-

Heterocyclic Chemistry: The hydrazine group is highly reactive and enables the synthesis of various heterocyclic compounds, which are common scaffolds in bioactive molecules.[8][13] The cyclopropyl group provides a unique structural and conformational rigidity that is often desirable in drug design.[8]

Experimental Protocols

Synthesis of Cyclopropylhydrazine Hydrochloride

A common synthetic route involves a two-step process starting from cyclopropylamine. This method is adapted from published patents and chemical literature.[11][12]

Step 1: Synthesis of N-Boc-cyclopropylhydrazine

-

Reaction Setup: In a three-neck flask, dissolve cyclopropylamine (10 eq.) and N-methylmorpholine (1.1 eq.) in dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to a temperature between -5°C and 0°C using an ice-salt bath.

-

Reagent Addition: Add N-Boc-O-p-toluenesulfonyl hydroxylamine (1.0 eq.) to the mixture in batches, ensuring the temperature remains at 0°C.

-

Reaction: Maintain the reaction at 0°C for 2 hours, then allow it to proceed overnight at room temperature (below 20°C).[12]

-

Workup: Concentrate the reaction mixture. Add DCM and water for extraction. Separate the organic layer, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic phases, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the crude N-Boc-cyclopropylhydrazine intermediate.[12] The crude product can be further purified by trituration with petroleum ether.[12]

Step 2: Deprotection to form Cyclopropylhydrazine Hydrochloride

-

Reaction Setup: Place the N-Boc-cyclopropylhydrazine intermediate (1.0 eq.) in a flask and cool in an ice-water bath.

-

Acid Addition: Slowly add concentrated hydrochloric acid (e.g., 10 mL for 29 mmol of starting material).[12]

-

Reaction: Allow the reaction to proceed overnight at room temperature (20-25°C).[12] Monitor completion using Thin-Layer Chromatography (TLC).

-

Purification: Decolorize the reaction solution with activated carbon, filter, and concentrate the aqueous phase.

-

Final Product: Recrystallize the resulting crude product from a suitable solvent like ethanol to obtain pure cyclopropylhydrazine hydrochloride as a white crystalline solid.[12]

References

- 1. 1374652-23-9 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]

- 2. chemscene.com [chemscene.com]

- 3. 1374652-23-9|this compound|BLD Pharm [bldpharm.com]

- 4. Buy Online CAS Number 1374652-23-9 - TRC - this compound | LGC Standards [lgcstandards.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-cyclopropylhydrazine dihydrochloride | 1374652-23-9 [amp.chemicalbook.com]

- 7. Hydrazine, cyclopropyl-, hydrochloride (1:1) | C3H9ClN2 | CID 19594967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclopropylhydrazine Hydrochloride [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. cyclopropylhydrazine hydrochloride | 213764-25-1 [chemicalbook.com]

- 11. CN105503647A - Preparation method of cyclopropylhydrazine hydrochloride - Google Patents [patents.google.com]

- 12. chembk.com [chembk.com]

- 13. (Cyclopropylmethyl)hydrazine dihydrochloride [myskinrecipes.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Cyclopropylhydrazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylhydrazine and its salts are important intermediates in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of their molecular structure and bonding is crucial for predicting their reactivity, designing new synthetic routes, and understanding their interactions with biological targets. This technical guide provides a comprehensive overview of the molecular structure and bonding of cyclopropylhydrazine dihydrochloride (C₃H₁₀Cl₂N₂). Due to the limited availability of experimental crystallographic data for this specific salt in the public domain, this guide leverages computational chemistry studies to provide insights into its structural parameters. This guide also outlines a common synthetic route for its preparation.

Molecular Structure and Bonding

This compound is the salt formed from the reaction of cyclopropylhydrazine with two equivalents of hydrochloric acid. The structure consists of a cyclopropylhydrazinium(2+) dication and two chloride anions. The key structural features involve the bonding within the strained three-membered cyclopropyl ring and the protonated hydrazine moiety.

The bonding in the cyclopropyl group is characterized by "bent" or "banana" bonds, where the electron density is highest outside the direct internuclear axis of the carbon atoms. This is a consequence of the geometric constraint of the three-membered ring, which forces the C-C-C bond angles to be approximately 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. This ring strain influences the electronic properties and reactivity of the molecule.

The hydrazine moiety is protonated at both nitrogen atoms in the dihydrochloride salt, forming a hydrazinium(2+) dication. This protonation significantly affects the N-N bond length and the overall geometry of this part of the molecule. The positive charges on the nitrogen atoms lead to electrostatic repulsion, which can influence the conformational preferences around the C-N and N-N bonds.

Molecular Geometry

While a definitive experimental crystal structure for this compound is not publicly available, computational studies on related cyclopropylhydrazine derivatives provide valuable estimates for its bond lengths and angles. The following table summarizes these computed structural parameters.

| Parameter | Bond/Angle | Value (Computed) |

| Bond Lengths (Å) | C-C (cyclopropyl) | ~1.51 |

| C-H (cyclopropyl) | ~1.09 | |

| C-N | ~1.47 | |

| N-N | ~1.45 | |

| N-H | ~1.03 | |

| Bond Angles (°) | C-C-C (cyclopropyl) | ~60 |

| H-C-H (cyclopropyl) | ~115 | |

| C-C-N | ~118 | |

| C-N-N | ~112 | |

| H-N-H | ~107 | |

| H-N-N | ~109 |

Note: These values are based on computational models of similar structures and should be considered as approximations. Experimental verification is required for precise values.

Experimental Protocols

As experimental structural data from single-crystal X-ray diffraction for this compound is not available, this section outlines a general experimental protocol for its synthesis, which is a prerequisite for any structural analysis.

Synthesis of Cyclopropylhydrazine Hydrochloride

A common method for the synthesis of cyclopropylhydrazine hydrochloride involves a two-step process starting from cyclopropylamine.[1]

Step 1: Synthesis of N-Boc-cyclopropylhydrazine

-

To a solution of cyclopropylamine and N-methylmorpholine in an organic solvent (e.g., dichloromethane or toluene), N-Boc-O-tosyl hydroxylamine is added portion-wise at a controlled temperature (typically 0-20 °C).

-

The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then worked up by washing with water and brine. The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude N-Boc-cyclopropylhydrazine.

-

The crude product can be purified by column chromatography.

Step 2: Deprotection to form Cyclopropylhydrazine Hydrochloride

-

The purified N-Boc-cyclopropylhydrazine is dissolved in a suitable solvent, and an aqueous solution of hydrogen chloride (e.g., concentrated HCl) is added.

-

The mixture is stirred at room temperature, and the progress of the deprotection is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/ether) to yield pure cyclopropylhydrazine hydrochloride as a white crystalline solid.

To obtain the dihydrochloride salt, the stoichiometry of the hydrochloric acid in the deprotection step would be adjusted accordingly.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of the cyclopropylhydrazinium(2+) dication.

References

Theoretical and Computational Insights into Cyclopropylhydrazine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylhydrazine, a molecule of interest in medicinal chemistry and drug development, presents a unique combination of a strained three-membered ring and a reactive hydrazine moiety. A comprehensive understanding of its conformational landscape, electronic properties, and reactivity is crucial for its application. This technical guide provides an in-depth overview of the theoretical and computational approaches used to study cyclopropylhydrazine and its derivatives. Due to the limited availability of direct experimental and computational data for cyclopropylhydrazine, this guide draws upon established computational methodologies and data from analogous systems, such as cyclopropylamine and other hydrazine derivatives, to present a predictive analysis of its key chemical properties. This document is intended to serve as a valuable resource for researchers, enabling them to design and interpret experiments and to further explore the potential of cyclopropylhydrazine in various scientific domains.

Introduction

Cyclopropylhydrazine is a chemical compound featuring a cyclopropyl group attached to a hydrazine functional group. The presence of the highly strained cyclopropane ring significantly influences the electronic structure and reactivity of the adjacent hydrazine moiety. This unique structural feature makes cyclopropylhydrazine and its derivatives attractive scaffolds in medicinal chemistry, often imparting desirable pharmacokinetic and pharmacodynamic properties to drug candidates.

Theoretical and computational chemistry offer powerful tools to elucidate the molecular properties of compounds like cyclopropylhydrazine at an atomic level of detail. These methods can provide valuable insights into:

-

Structural Parameters: Bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

-

Conformational Analysis: Identification of stable conformers and the energy barriers separating them.

-

Electronic Properties: Distribution of electrons within the molecule, including frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and dipole moment, which are crucial for understanding intermolecular interactions.

-

Reactivity: Prediction of reaction mechanisms, transition states, and activation energies for various chemical transformations.

This guide will delve into the computational methodologies suitable for studying cyclopropylhydrazine and present a summary of its predicted properties based on data from analogous chemical systems.

Computational Methodologies

A variety of computational methods can be employed to study the properties of cyclopropylhydrazine. The choice of method depends on the desired accuracy and the computational resources available.

Quantum Mechanical Methods

Quantum mechanical (QM) methods, particularly ab initio and Density Functional Theory (DFT), are the most reliable approaches for obtaining accurate predictions of molecular properties.

-

Ab initio Methods: These methods are based on first principles and do not rely on empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)) offer increasing levels of accuracy. For molecules of this size, MP2 provides a good balance between accuracy and computational cost for geometry optimizations and energy calculations.

-

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable combination of accuracy and efficiency. Functionals such as B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), are well-suited for studying the geometry, conformational energetics, and electronic properties of organic molecules like cyclopropylhydrazine.[1]

Experimental Protocols for Computational Studies

A typical computational workflow for investigating cyclopropylhydrazine would involve the following steps:

-

Conformational Search: A systematic or stochastic search to identify all possible low-energy conformers of the molecule. This is particularly important for the flexible hydrazine side chain.

-

Geometry Optimization: Each identified conformer is then fully optimized to find its minimum energy structure. This involves calculating the forces on each atom and adjusting their positions until the forces are negligible.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

-

Single-Point Energy Calculations: To obtain more accurate energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.

-

Analysis of Properties: Once the calculations are complete, various molecular properties can be analyzed, including structural parameters, relative energies of conformers, rotational barriers, electronic properties (HOMO, LUMO, electrostatic potential), and reactivity indices.

Theoretical Results

While specific computational studies on cyclopropylhydrazine are limited, we can infer its properties based on studies of analogous molecules like cyclopropylamine and various hydrazine derivatives.

Structural Parameters

The geometry of cyclopropylhydrazine is characterized by the C-N bond connecting the cyclopropyl ring to the hydrazine group and the N-N bond of the hydrazine moiety. The internal coordinates are expected to be influenced by the electronic effects of the cyclopropyl group.

Table 1: Predicted Structural Parameters for Cyclopropylhydrazine

| Parameter | Predicted Value | Analogous System | Reference |

| C-N Bond Length (Å) | ~1.46 | Cyclopropylamine | [1] |

| N-N Bond Length (Å) | ~1.45 | Hydrazine | [2] |

| C-C Bond Length (ring, Å) | ~1.51 | Cyclopropane | |

| ∠C-N-N Bond Angle (°) | ~112 | Methylhydrazine | |

| Dihedral Angle (H-N-N-H, °) | ~90 | Hydrazine | [2] |

Note: These are estimated values based on typical bond lengths and angles from computational studies on similar molecules.

Conformational Analysis

The primary source of conformational flexibility in cyclopropylhydrazine arises from rotation around the C-N and N-N single bonds. The rotation around the N-N bond in hydrazine itself is well-studied and exhibits a preference for a gauche conformation with a dihedral angle of approximately 90°.[2] A similar preference is expected for cyclopropylhydrazine.

Rotation around the C-N bond will likely be influenced by steric interactions between the hydrazine group and the cyclopropyl ring. The identification of the global minimum and other low-energy conformers, along with the rotational barriers between them, is crucial for understanding its dynamic behavior.

Electronic Properties

The electronic properties of cyclopropylhydrazine determine its reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). For cyclopropylhydrazine, the HOMO is expected to be localized on the lone pairs of the nitrogen atoms. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For cyclopropylhydrazine, the most negative potential is expected around the nitrogen atoms.

-

Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule. This property is important for understanding its solubility and its interactions with polar solvents and biological receptors.

Table 2: Predicted Electronic Properties of Cyclopropylhydrazine

| Property | Predicted Characteristic | Significance |

| HOMO Energy | Relatively high | Indicates good electron-donating ability (nucleophilic) |

| LUMO Energy | Relatively high | Suggests low electron-accepting ability (electrophilic) |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability |

| Dipole Moment | Non-zero | A polar molecule |

| MEP Minimum | Localized on Nitrogen atoms | Site of electrophilic attack and hydrogen bonding |

Reactivity

The reactivity of cyclopropylhydrazine is governed by the interplay between the cyclopropyl ring and the hydrazine group.

-

Nucleophilicity: The lone pairs on the nitrogen atoms make the hydrazine moiety a good nucleophile, capable of reacting with various electrophiles.

-

Basicity: The nitrogen atoms can also act as bases, readily accepting a proton. The protonation site and the pKa value can be predicted using computational methods.

-

Oxidation: Hydrazines are susceptible to oxidation. Computational studies can help elucidate the mechanisms of oxidation reactions.

-

Ring Strain: The inherent strain of the cyclopropyl ring can influence the reactivity of the C-N bond and potentially lead to ring-opening reactions under certain conditions.

Conclusion

This technical guide has outlined the theoretical and computational approaches that can be applied to study the structure, conformation, electronic properties, and reactivity of cyclopropylhydrazine. While direct computational studies on this specific molecule are not abundant in the literature, a wealth of information can be gleaned from analogous systems. By employing robust quantum mechanical methods such as DFT, researchers can generate reliable predictive data to guide experimental work. The insights gained from such studies are invaluable for the rational design of new drug candidates and for a deeper understanding of the fundamental chemistry of this important class of molecules. Future work should focus on dedicated computational and experimental studies of cyclopropylhydrazine to validate the predictions presented here and to further explore its chemical space.

References

Cyclopropylhydrazine Dihydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropylhydrazine, a small molecule featuring a cyclopropyl ring fused to a hydrazine moiety, has garnered interest for its biological activity, primarily as an inhibitor of monoamine oxidases (MAOs). This technical guide provides an in-depth overview of the mechanism of action of cyclopropylhydrazine dihydrochloride, with a focus on its interaction with MAO-A and MAO-B. This document summarizes key quantitative data, details experimental protocols for assessing its inhibitory activity, and presents signaling pathway and workflow diagrams to visually articulate its biochemical interactions and experimental investigation.

Core Mechanism of Action: Inhibition of Monoamine Oxidases

The primary mechanism of action of cyclopropylhydrazine is the inhibition of monoamine oxidases (MAO), a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms of this enzyme, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2]

Cyclopropylhydrazine has been shown to inhibit both MAO-A and MAO-B. The inhibitory activity is attributed to the cyclopropylhydrazine moiety, which is a known pharmacophore for MAO inhibitors.

Quantitative Analysis of MAO Inhibition

The inhibitory potency of cyclopropylhydrazine against both MAO-A and MAO-B has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values.

| Compound | Target | IC50 (µM) |

| Cyclopropylhydrazine (Compound 31) | MAO-A | 40.7[3] |

| Cyclopropylhydrazine (Compound 31) | MAO-B | 87[3] |

Table 1: Inhibitory activity (IC50) of cyclopropylhydrazine against human MAO-A and MAO-B.[3]

Experimental Protocols

The following section details the experimental methodology used to determine the MAO inhibitory activity of cyclopropylhydrazine.

Determination of IC50 Values for MAO-A and MAO-B Inhibition

The inhibitory activity of cyclopropylhydrazine against MAO-A and MAO-B was determined using the MAO-Glo™ Assay Kit from Promega, following the manufacturer's protocol.[3]

Materials:

-

Human MAO-A and MAO-B enzymes (Sigma)

-

MAO substrate (as provided in the MAO-Glo™ Assay Kit)

-

This compound

-

384-well white plates (Corning)

-

Luciferin detection reagent (Promega)

-

Beckman DTX-880 microplate reader

Procedure:

-

Assays were performed in 384-well white plates.

-

The reaction mixture contained 100 nM of either MAO-A or MAO-B enzyme and the appropriate MAO substrate in a final volume of 20 µL.

-

Cyclopropylhydrazine was added to the reaction mixture at various concentrations.

-

The reaction was allowed to proceed for 60 minutes.

-

Following the incubation period, 20 µL of reconstituted luciferin detection reagent was added to each well to quench the reaction.

-

After a 20-minute incubation with the detection reagent, the luminescence was measured using a Beckman DTX-880 microplate reader.

-

IC50 values were calculated from the resulting data.[3]

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental procedures are provided below to facilitate a deeper understanding.

Other Potential Pharmacological Targets

While the primary mechanism of action of cyclopropylhydrazine is MAO inhibition, its structural similarity to other pharmacologically active molecules suggests the potential for off-target activities. For instance, cyclopropylhydrazine derivatives have also been investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), another flavin-dependent amine oxidase involved in histone modification and gene regulation.[3] Further research is warranted to fully elucidate the complete pharmacological profile of this compound.

Clinical Studies

To date, there is a lack of publicly available clinical trial data specifically for this compound. However, the broader class of hydrazine-containing compounds has been the subject of clinical investigation for various indications, primarily related to their MAO-inhibiting properties.

Conclusion

This compound is an inhibitor of both MAO-A and MAO-B, with IC50 values in the micromolar range. Its mechanism of action is centered on the disruption of monoamine neurotransmitter metabolism. The provided experimental protocol offers a robust method for quantifying its inhibitory potency. While the primary target is well-defined, further investigation into its interaction with other enzymes, such as LSD1, and a comprehensive evaluation through clinical trials are necessary to fully understand its therapeutic potential and safety profile.

References

- 1. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 2. Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 | PLOS One [journals.plos.org]

Cyclopropylhydrazine Dihydrochloride: A Versatile Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cyclopropylhydrazine dihydrochloride has emerged as a valuable and versatile building block in medicinal chemistry, offering a unique structural motif that imparts desirable pharmacological properties to a range of therapeutic agents. Its strained cyclopropyl ring and reactive hydrazine functionality provide a gateway to novel molecular architectures, leading to the development of potent and selective inhibitors for various biological targets. This technical guide explores the core applications of this compound, focusing on its role in the synthesis of key drug classes, including Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, pyrazole-based compounds, and monoamine oxidase inhibitors (MAOIs).

Physicochemical Properties and Reactivity

Cyclopropylhydrazine is typically handled as its more stable dihydrochloride salt. A summary of its key physicochemical properties is presented in Table 1. The presence of the cyclopropyl group introduces conformational rigidity and can influence the metabolic stability of the final drug molecule. The hydrazine group is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, which can then undergo further cyclization to yield various heterocyclic systems.

| Property | Value | Reference |

| Molecular Formula | C₃H₁₀Cl₂N₂ | [1] |

| Molecular Weight | 145.03 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2][3] |

| Melting Point | 131.6-132.6 °C | [2] |

| Storage Conditions | -20°C, under an inert atmosphere | [1] |

Core Applications in Medicinal Chemistry

Synthesis of PRMT5 Inhibitors: The Case of GSK3326595

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its dysregulation is implicated in several cancers.[2][3][4][5][6] GSK3326595 is a potent and selective inhibitor of PRMT5 with an IC50 of 6.2 nM.[1][7][8][9][10] While the precise, publicly available synthetic route for GSK3326595 that explicitly details the use of this compound is not fully disclosed in the provided search results, the structural components of GSK3326595 and related PRMT5 inhibitors suggest a key role for a hydrazine derivative in the formation of a core heterocyclic scaffold.

Based on the synthesis of analogous PRMT5 inhibitors, a plausible synthetic involvement of a cyclopropylhydrazine derivative would be in the construction of a key intermediate. For instance, a common strategy involves the reaction of a hydrazine with a suitably functionalized pyrimidine or a related heterocycle to form a hydrazinyl-pyrimidine, which is then further elaborated.

Hypothetical Experimental Protocol for a Key Intermediate:

The following is a representative, hypothetical protocol for the synthesis of a key intermediate for a PRMT5 inhibitor, based on general synthetic strategies for related compounds.

Step 1: Synthesis of a Hydrazinyl-pyrimidine Intermediate

To a solution of a di-chlorinated pyrimidine derivative (1.0 eq) in a suitable solvent such as isopropanol is added this compound (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq). The reaction mixture is heated to reflux and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude hydrazinyl-pyrimidine intermediate, which can be purified by column chromatography.

Construction of Pyrazole Scaffolds

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[10][11][12][13][14][15][16][17][18] this compound can be employed in this reaction to generate N-cyclopropyl-substituted pyrazoles.

Experimental Protocol: Synthesis of 1-Cyclopropyl-3,5-dimethyl-1H-pyrazole

This protocol describes the reaction of this compound with acetylacetone (a 1,3-dicarbonyl compound).

To a stirred solution of this compound (1.0 g, 1.0 eq) in ethanol (20 mL) is added acetylacetone (1.1 eq). A catalytic amount of glacial acetic acid (0.1 eq) is then added. The reaction mixture is heated to reflux for 4-6 hours, with the progress of the reaction monitored by TLC. After completion, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-cyclopropyl-3,5-dimethyl-1H-pyrazole.

Quantitative Data for Representative Pyrazole Derivatives:

| Compound | Target | Biological Activity (IC50/GI50) | Reference |

| Substituted Pyrazole Derivative 1 | K562, MCF-7, A549 cancer cell lines | GI50 = 0.021, 1.7, 0.69 µM, respectively | [16] |

| Substituted Pyrazole Derivative 2 | HepG-2 cancer cell line | IC50 = 0.71 µM | [10] |

| S-substituted-1,3,4-oxadiazole pyrazole | MCF-7 cancer cell line | IC50 = 15.54 µM | [17] |

Synthesis of Monoamine Oxidase Inhibitors (MAOIs)

It is a common misconception that cyclopropylhydrazine is a direct precursor to the well-known MAOI, tranylcypromine. The search results clarify that tranylcypromine is, in fact, synthesized from cyclopropylamine .[19][20] However, the structural relationship and the importance of the cyclopropyl motif in MAO inhibition warrant its inclusion in this guide. Hydrazine-containing compounds, in general, are a known class of MAOIs.

Experimental Protocol: Synthesis of Tranylcypromine from Cyclopropylamine (Illustrative)

The synthesis of tranylcypromine is a multi-step process. A key transformation involves the conversion of a cyclopropyl-containing carboxylic acid to the corresponding amine. The following is a generalized representation of a key step based on established chemical transformations like the Curtius rearrangement.

Step: Curtius Rearrangement to Form the Amine

trans-2-Phenylcyclopropanecarboxylic acid is converted to its corresponding acyl azide, typically by reaction with diphenylphosphoryl azide (DPPA) or by conversion to the acid chloride followed by reaction with sodium azide. The acyl azide is then heated in an inert solvent (e.g., toluene), where it undergoes rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate with aqueous acid affords trans-2-phenylcyclopropylamine (tranylcypromine). The final product is then typically isolated as a salt, such as the sulfate salt.

Signaling Pathways and Logical Relationships

To visualize the biological context and synthetic logic, the following diagrams are provided.

PRMT5 Signaling Pathway in Cancer

Caption: PRMT5 signaling pathway in cancer and the point of intervention by GSK3326595.

General Synthetic Workflow for Pyrazole Synthesis

Caption: General workflow for the synthesis of N-cyclopropyl pyrazoles.

Logical Relationship in MAOI Synthesis

Caption: Clarification of the building block for the MAOI tranylcypromine.

Conclusion

This compound is a valuable reagent in medicinal chemistry, enabling the synthesis of complex and biologically active molecules. Its utility in constructing key heterocyclic scaffolds for PRMT5 inhibitors and pyrazoles highlights its importance in modern drug discovery. While the closely related cyclopropylamine is the precursor for the MAOI tranylcypromine, the overarching theme of employing the cyclopropyl motif for potent enzyme inhibition remains a significant strategy in the design of novel therapeutics. The experimental protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis and development of new chemical entities leveraging this versatile building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PRMT5 function and targeting in cancer [cell-stress.com]

- 4. researchgate.net [researchgate.net]

- 5. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GSK3326595 | Histone Methyltransferase | TargetMol [targetmol.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

Cyclopropylhydrazine Dihydrochloride: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction

Cyclopropylhydrazine dihydrochloride is a valuable building block in medicinal chemistry, notably utilized in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the overall success of drug discovery and development programs. This technical guide provides an in-depth overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their quantitative determination.

Physicochemical Properties

This compound is the hydrochloride salt of cyclopropylhydrazine, rendering it more stable and crystalline than its free base. Its hygroscopic nature necessitates careful storage in a dry environment.

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. Qualitative assessments indicate it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol, and sparingly soluble in water.[1][2] To facilitate formulation development and in vitro/in vivo studies, precise determination of its solubility in various pharmaceutically relevant solvents is crucial.

Predicted Solubility Characteristics

Based on its structure as a small molecule amine salt, the following solubility trends can be anticipated:

-

Aqueous Solubility: As a dihydrochloride salt, it is expected to have some degree of water solubility. However, the cyclopropyl group introduces hydrophobicity, which may limit its aqueous solubility compared to simpler hydrazine salts. The pH of the aqueous medium will significantly influence solubility, with higher solubility expected at lower pH values where the hydrazine moiety is fully protonated.

-

Organic Solvent Solubility: Solubility in polar protic solvents like methanol and ethanol is expected due to hydrogen bonding capabilities. In polar aprotic solvents like DMSO, solubility is also observed, likely due to its ability to solvate the cation and anion effectively. Solubility in non-polar solvents is anticipated to be low.

Quantitative Solubility Data

The following table provides a template for researchers to populate with experimentally determined solubility data for this compound.

| Solvent System | Temperature (°C) | pH (for aqueous systems) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | 2.0 | HPLC/UV-Vis | ||

| Water | 25 | 7.4 (PBS) | HPLC/UV-Vis | ||

| Water | 25 | 9.0 | HPLC/UV-Vis | ||

| Methanol | 25 | N/A | HPLC/UV-Vis | ||

| Ethanol | 25 | N/A | HPLC/UV-Vis | ||

| DMSO | 25 | N/A | HPLC/UV-Vis | ||

| Acetonitrile | 25 | N/A | HPLC/UV-Vis |

Stability Profile

The stability of this compound is a critical parameter influencing its shelf-life, storage conditions, and compatibility with formulation excipients. It is known to be hygroscopic.[2] Of particular note is the potential for degradation of the cyclopropylamine moiety, which can be susceptible to hydrolysis under certain conditions, especially at high pH.

Potential Degradation Pathways

The primary degradation pathway for this compound in aqueous solutions is likely hydrolysis. The cyclopropylamine ring can be susceptible to nucleophilic attack, particularly under basic conditions, leading to ring-opening and subsequent degradation products. Oxidation is another potential degradation route for hydrazine derivatives.

The following diagram illustrates a generalized workflow for investigating the degradation of this compound.

Caption: Workflow for Investigating Degradation Pathways.

Quantitative Stability Data

The following table provides a template for recording stability data for this compound under various conditions.

| Condition | Solvent/Matrix | Temperature (°C) | % Recovery at Time X | % Recovery at Time Y | Degradation Products Identified | Degradation Rate Constant (k) | Half-life (t½) |

| pH 2.0 | Aqueous Buffer | 40 | |||||

| pH 7.4 | Aqueous Buffer | 40 | |||||

| pH 9.0 | Aqueous Buffer | 40 | |||||

| Solid State | 40°C / 75% RH | 40 | |||||

| Photostability | Solution | 25 |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the experimental determination of solubility and stability.

Protocol for Quantitative Solubility Determination (Static Equilibrium Method)

This protocol outlines the determination of the equilibrium solubility of this compound in various solvents.

Caption: Workflow for Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the concentration of the diluted sample from a standard calibration curve and back-calculate the solubility in the original solvent, expressing the result in mg/mL or mol/L.

Protocol for Stability Assessment (Forced Degradation Studies)

This protocol describes a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

Caption: Workflow for Forced Degradation Studies.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, buffers of different pH).

-

Stress Conditions:

-

Acidic Hydrolysis: Add a strong acid (e.g., HCl to a final concentration of 0.1 M) and incubate at a controlled temperature.

-

Basic Hydrolysis: Add a strong base (e.g., NaOH to a final concentration of 0.1 M) and incubate at a controlled temperature.

-

Oxidative Degradation: Add an oxidizing agent (e.g., 3% H₂O₂) and incubate at a controlled temperature.

-

Thermal Degradation: Expose the solid compound or a solution to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber).

-

-

Time Points: Withdraw samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Stop the degradation reaction by neutralizing the acid/base or diluting the sample.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method that can separate the parent compound from any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant and half-life.

Conclusion

References

Spectroscopic and Synthetic Profile of Cyclopropylhydrazine Dihydrochloride: A Technical Guide for Drug Development Professionals

Introduction

Cyclopropylhydrazine dihydrochloride (CAS: 1374652-23-9) is a critical building block in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique strained ring system and reactive hydrazine moiety make it a valuable synthon for creating complex molecular architectures. This technical guide provides an in-depth overview of the spectroscopic properties and synthetic applications of this compound, with a focus on its role as a precursor in the synthesis of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. While raw experimental spectroscopic data for the dihydrochloride salt is not widely available in the public domain, this document compiles predicted data based on established principles and available information for related compounds.

Spectroscopic Data

A comprehensive analysis of this compound relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the expected and reported spectroscopic data.

Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~3.0 - 3.5 | Multiplet | Methine proton (CH) of the cyclopropyl ring, deshielded by the adjacent nitrogen. |

| ¹H | ~1.0 - 1.5 | Multiplet | Methylene protons (CH₂) of the cyclopropyl ring. |

| ¹H | Broad | Singlet | NH₃⁺ and NH₂⁺ protons, chemical shift and multiplicity can be variable and concentration-dependent. |

| ¹³C | ~40 - 50 | CH | Methine carbon of the cyclopropyl ring. |

| ¹³C | ~5 - 15 | CH₂ | Methylene carbons of the cyclopropyl ring. |

As a reference, the ¹H NMR spectrum of the related intermediate, N-Boc-cyclopropylhydrazine, has been reported in the literature.[1]

Table 2: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3200 - 2800 | Strong, Broad | Stretching (from NH₃⁺ and NH₂⁺) |

| C-H (cyclopropyl) | 3100 - 3000 | Medium | Stretching |

| N-H | 1620 - 1500 | Medium | Bending |

| C-H | 1450 - 1350 | Medium | Bending |

Table 3: Predicted Mass Spectrometry (MS) Data

| Technique | Predicted m/z Values | Interpretation |

| Electrospray Ionization (ESI+) | 73.08 | [M+H]⁺ of the free base (C₃H₈N₂) |

| Electron Ionization (EI) | 72.07 | Molecular ion of the free base [M]⁺ |

| 57.06 | Loss of NH₃ | |

| 43.04 | Cyclopropyl cation |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of cyclopropylhydrazine hydrochloride, adapted from patent literature.[1] This can be modified for the preparation of the dihydrochloride salt by adjusting the stoichiometry of hydrochloric acid.

Synthesis of Cyclopropylhydrazine Hydrochloride

-

Step 1: Synthesis of N-Boc-cyclopropylhydrazine:

-

To a solution of cyclopropylamine and N-methylmorpholine in an organic solvent (e.g., dichloromethane), N-Boc-O-p-toluenesulfonyl hydroxylamine is added portion-wise at 0-5 °C.

-

The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated under reduced pressure to yield the crude N-Boc-cyclopropylhydrazine, which can be purified by crystallization or chromatography.

-

-

Step 2: Deprotection to form Cyclopropylhydrazine Hydrochloride:

-

The purified N-Boc-cyclopropylhydrazine is dissolved in a suitable solvent (e.g., methanol or ethyl acetate).

-

A solution of hydrochloric acid in the same solvent is added dropwise at 0 °C. For the dihydrochloride, at least two equivalents of HCl should be used.

-

The mixture is stirred at room temperature until the deprotection is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Role in Drug Development: Synthesis of PRMT5 Inhibitors

This compound is a key starting material in the synthesis of various pharmaceutical agents, most notably inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a crucial role in cell growth and proliferation and is a validated target in oncology.

The following diagram illustrates a generalized synthetic workflow for the incorporation of the cyclopropylhydrazine moiety into a PRMT5 inhibitor scaffold.

This workflow highlights the condensation of cyclopropylhydrazine with a suitable heterocyclic core, which is a common strategy in the synthesis of many PRMT5 inhibitors. The resulting intermediate can then undergo further modifications to produce the final active pharmaceutical ingredient.

The inhibition of PRMT5 by these synthesized compounds can disrupt critical cellular processes in cancer cells, leading to apoptosis or cell cycle arrest. The signaling pathway affected by PRMT5 inhibition is depicted below.

Conclusion

References

Cyclopropylhydrazine Dihydrochloride: A Comprehensive Technical Guide to Safety, Handling, and MSDS

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical information on the safety, handling, and Material Safety Data Sheet (MSDS) for cyclopropylhydrazine dihydrochloride. This document is intended for professionals in research, science, and drug development who may handle this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are described.

Chemical and Physical Properties

This compound is a solid organic compound. While specific experimental data for the dihydrochloride salt is limited, the following table summarizes available and computed data for closely related compounds to provide an estimation of its physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀Cl₂N₂ | ChemScene[1] |

| Molecular Weight | 145.03 g/mol | ChemScene[1] |

| Appearance | White to off-white solid | Generic SDS information |

| Melting Point | > 97 °C (decomposes) (for monohydrochloride) | ChemicalBook[2] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water (for monohydrochloride) | ChemicalBook[2] |

| Topological Polar Surface Area (TPSA) | 38.1 Ų | PubChem[3] |

| Complexity | 31.9 | PubChem[3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following GHS hazard statements have been associated with the hydrochloride salt.

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation |

Source: PubChem[3]

Toxicological Information

Mechanism of Toxicity - Signaling Pathway

The toxicity of many hydrazine derivatives, including cyclopropylhydrazine, is believed to be mediated through their action as Monoamine Oxidase (MAO) inhibitors and their interference with vitamin B6 (pyridoxine) metabolism. This interference can lead to a reduction in the levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[4][5]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cyclopropylhydrazine Dihydrochloride from Cyclopropylamine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cyclopropylhydrazine and its salts are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals, notably in the preparation of pyrazole-containing compounds.[1][2] This document provides detailed protocols for the synthesis of cyclopropylhydrazine dihydrochloride from cyclopropylamine, a readily available starting material. The primary method described is a robust two-step process involving the formation of a protected hydrazine intermediate followed by deprotection and salt formation.

Reaction Scheme

A common and effective route for the synthesis of this compound from cyclopropylamine involves two main steps:

-

N-Amination of Cyclopropylamine: Reaction of cyclopropylamine with an N-Boc-protected hydroxylamine derivative to form N-Boc-N'-cyclopropylhydrazine.

-

Deprotection and Salt Formation: Removal of the Boc protecting group using hydrochloric acid to yield this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-N'-cyclopropylhydrazine

This protocol details the synthesis of the N-Boc protected intermediate.

Materials:

-

Cyclopropylamine

-

N-Boc-O-p-toluenesulfonyl hydroxylamine (Boc-ONHTs) or N-Boc-O-methylsulfonyl hydroxylamine (Boc-ONHMs)

-

N-Methylmorpholine (NMM)

-

Dichloromethane (CH₂Cl₂) or Toluene

-

Petroleum ether

-

Water

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (2.0 to 10.0 equivalents) and N-methylmorpholine (1.1 to 2.0 equivalents) in dichloromethane or toluene.[1][2]

-

Cool the mixture to 0-5 °C using an ice-salt bath.[2]

-

Slowly add a solution or solid portions of N-Boc-O-p-toluenesulfonyl hydroxylamine or N-Boc-O-methylsulfonyl hydroxylamine (1.0 equivalent) to the stirred reaction mixture while maintaining the temperature between 0 and 5 °C.[1][2]

-

After the addition is complete, continue stirring the reaction at 0 °C for 2-3 hours.[1]

-

Allow the reaction mixture to warm to room temperature and stir overnight (approximately 16-20 hours).[1][2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

To the resulting crude product, add dichloromethane and water. Transfer the mixture to a separatory funnel and separate the layers.[1][2]

-

Combine all organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude N-Boc-N'-cyclopropylhydrazine.

-

Purify the crude product by trituration or recrystallization from petroleum ether to yield a solid.[1][2]

Protocol 2: Synthesis of this compound

This protocol describes the deprotection of the N-Boc intermediate and the formation of the dihydrochloride salt.

Materials:

-

N-Boc-N'-cyclopropylhydrazine

-

Concentrated Hydrochloric Acid (HCl) or a solution of HCl in a suitable solvent (e.g., diethyl ether, ethanol)

-

Ethanol or Methanol (for recrystallization)

-

Activated carbon

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Filtration apparatus (Büchner funnel)

Procedure:

-

In a round-bottom flask, suspend or dissolve N-Boc-N'-cyclopropylhydrazine (1.0 equivalent) in a suitable solvent.

-

Cool the mixture in an ice-water bath.

-

Slowly add concentrated hydrochloric acid (e.g., 6M aqueous HCl or a saturated solution in an organic solvent) to the stirred mixture.[1][2]

-

After the addition, allow the reaction to proceed at room temperature overnight (17-20 hours).[2]

-

Monitor the completion of the deprotection reaction by TLC.

-

(Optional) Add activated carbon to the reaction solution to decolorize it and stir for a short period.[2]

-

Filter the mixture to remove the activated carbon.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.[2]

-

Recrystallize the crude product from ethanol or methanol to obtain pure, crystalline this compound.[1][2]

-

Dry the final product under vacuum.

Data Presentation

The following table summarizes typical quantitative data obtained from the synthesis of this compound and its intermediate.

| Parameter | N-Boc-N'-cyclopropylhydrazine | This compound | Reference |

| Yield | 59-75% | 76% | [1][2] |

| Melting Point | 105.0-106.2 °C | 131.6-132.6 °C | [1][2] |

| ¹H NMR (400 MHz, CDCl₃) | δ 0.52-0.55 (m, 2H), 0.75-0.80 (m, 2H), 1.23 (s, 9H), 2.62-2.67 (m, 1H), 5.76 (bs, 1H), 6.64 (s, 1H) | Not directly provided in CDCl₃ | [1] |

| ¹H NMR (400 MHz, DMSO-d₆) | Not provided | δ 0.44-0.57 (m, 4H), 2.5 (m, 1H), 6.64 (m, 1H), 8.17-8.29 (bs, 3H) | [1] |

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Alternative Aminating Agents

While the Boc-protected hydroxylamine derivatives provide a reliable route, other aminating agents could be considered. Hydroxylamine-O-sulfonic acid (HOSA) is a versatile reagent for the amination of various compounds, including amines, and could potentially be used for the direct conversion of cyclopropylamine to cyclopropylhydrazine.[3][4] However, this direct amination may require careful optimization of reaction conditions to achieve good yields and selectivity.

Safety Considerations

-

Cyclopropylamine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hydroxylamine derivatives and their reagents can be unstable. Follow the recommended procedures carefully, especially regarding temperature control.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care in a fume hood.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Application Notes and Protocols for N-Boc Deprotection of Cyclopropylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction